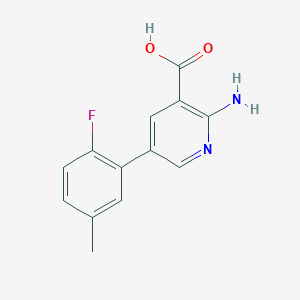

2-AMINO-5-(2-FLUORO-5-METHYLPHENYL)NICOTINIC ACID

Description

2-Amino-5-(2-fluoro-5-methylphenyl)nicotinic acid is a nicotinic acid derivative featuring an amino group at the 2-position of the pyridine ring and a substituted phenyl group at the 5-position. The phenyl substituent includes a fluorine atom at the 2-position and a methyl group at the 5-position.

Properties

IUPAC Name |

2-amino-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-7-2-3-11(14)9(4-7)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFTXWIDMZMUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687165 | |

| Record name | 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-03-3 | |

| Record name | 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2-fluoro-5-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-fluoro-5-methylphenyl is coupled with a halogenated nicotinic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

2-Amino-5-(2-fluoro-5-methylphenyl)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-fluoro-5-methylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoromethylphenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups improve metabolic stability by resisting oxidative degradation .

- Acidity : Hydroxyl groups (e.g., in 5-(2-fluorophenyl)-2-hydroxynicotinic acid) lower pKa, affecting solubility and protein interactions .

Physicochemical Properties

- Solubility: The fluorine atom in the target compound increases polarity compared to non-fluorinated analogs (e.g., 5-(2-furyl)nicotinic acid) .

- Stability: Methyl groups may protect against enzymatic degradation, as seen in 2-amino-5-(4-methoxy-2-methylphenyl)nicotinic acid .

Biological Activity

2-Amino-5-(2-fluoro-5-methylphenyl)nicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and a fluorinated aromatic substituent, which enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 231.22 g/mol. The structure includes a pyridine ring typical of nicotinic acids, along with a 2-fluoro-5-methylphenyl group that significantly influences its biological activity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The fluoromethylphenyl group enhances binding affinity to these targets, modulating various biochemical pathways. Notably, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that nicotinic acid derivatives can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound is under investigation for its potential as an anticancer agent. Preliminary studies suggest that nicotinic acid derivatives can induce apoptosis in cancer cells through modulation of nicotinic acetylcholine receptors (nAChRs). This modulation may enhance therapeutic efficacy against certain types of cancer.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2-Amino-5-Fluoropyridine | Fluorinated pyridine | Lacks phenyl group | Moderate antimicrobial |

| 2-Amino-5-Methylphenol | Amino and methyl groups | No fluorine substitution | Limited biological activity |

| 2-Chloro-5-(2-fluoro-5-methylphenyl)nicotinic acid | Chlorine instead of fluorine | Variation in electronic properties | Reduced efficacy |

This table highlights how the presence of the fluorine atom and the amino group in this compound contributes to enhanced biological activities compared to other derivatives.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, research into Type I positive allosteric modulators of α7 nAChRs has revealed that modifications in the structure can significantly affect their efficacy and selectivity . Such findings underscore the importance of structure-activity relationships (SAR) in developing new therapeutic agents based on nicotinic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.